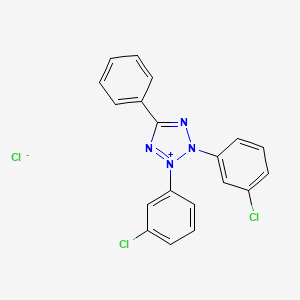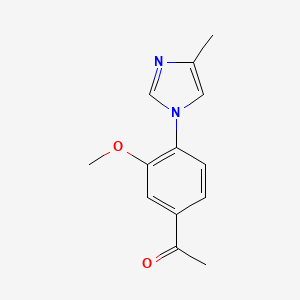
(2,5-Dibromo-4-methoxyphenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(2,5-Dibromo-4-methoxyphenyl)boronic acid” is a chemical compound with the molecular formula C7H7BBr2O3 . It has a molecular weight of 309.75 and its CAS number is 1217501-37-5 .
Synthesis Analysis
While specific synthesis methods for “(2,5-Dibromo-4-methoxyphenyl)boronic acid” were not found, boronic acids in general are derived synthetically from primary sources of boron such as boric acid, which is made by the acidification of borax with carbon dioxide . Borate esters, the main precursors for boronic acid derivatives, are made by simple dehydration of boric acid with alcohols .Molecular Structure Analysis
The InChI code for “(2,5-Dibromo-4-methoxyphenyl)boronic acid” is 1S/C7H7BBr2O3/c1-13-7-3-5 (9)4 (8 (11)12)2-6 (7)10/h2-3,11-12H,1H3 .Physical And Chemical Properties Analysis
“(2,5-Dibromo-4-methoxyphenyl)boronic acid” has a predicted boiling point of 399.3±52.0 °C and a predicted density of 1.99±0.1 g/cm3 . The compound is recommended to be stored at 2-8°C .Applications De Recherche Scientifique
Suzuki–Miyaura Cross-Coupling
(2,5-Dibromo-4-methoxyphenyl)boronic acid: is a valuable reagent in the Suzuki–Miyaura cross-coupling reaction . This reaction is a cornerstone in organic chemistry for forming carbon-carbon bonds. The compound’s stability and functional group tolerance make it an ideal candidate for creating complex molecular architectures, particularly in pharmaceuticals and agrochemicals.
Catalysis
Boronic acids, including (2,5-Dibromo-4-methoxyphenyl)boronic acid , are known to act as catalysts in various organic reactions . They can facilitate transformations such as regioselective functionalization of diols, carbohydrates, and epoxide ring-opening reactions, which are crucial in synthesizing complex organic compounds.
Medicinal Chemistry
In medicinal chemistry, (2,5-Dibromo-4-methoxyphenyl)boronic acid can be used to synthesize boronic esters, which are precursors to various pharmaceuticals . These compounds have shown potential in the development of proteasome inhibitors, which are important in cancer therapy.
Material Science
The boronic acid moiety of (2,5-Dibromo-4-methoxyphenyl)boronic acid is instrumental in material science. It can be used to create polymers and optoelectronic materials due to its ability to form stable covalent bonds with other organic molecules .
Biological Inhibitors
This compound is also utilized in the preparation of biological inhibitors . These inhibitors can play a significant role in studying enzyme functions and can be used as probes in biochemical assays.
Synthesis of Organoboron Compounds
Organoboron compounds are pivotal in modern organic synthesis(2,5-Dibromo-4-methoxyphenyl)boronic acid serves as a building block for the synthesis of these compounds, which are essential for creating new chemical entities with potential applications in various fields, including drug discovery .
Safety and Hazards
The compound has been classified under the GHS07 hazard class . The hazard statements associated with it are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and using personal protective equipment .
Orientations Futures
While specific future directions for “(2,5-Dibromo-4-methoxyphenyl)boronic acid” were not found, boronic acids in general are regarded as “green” compounds due to their low toxicity and their ultimate degradation into the environmentally friendly boric acid . This suggests potential for increased use in sustainable chemical processes.
Mécanisme D'action
Target of Action
The primary target of (2,5-Dibromo-4-methoxyphenyl)boronic acid is the palladium catalyst in the Suzuki-Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The compound is involved in the Suzuki-Miyaura cross-coupling reaction , which is a key biochemical pathway in organic synthesis . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s role in this pathway leads to the formation of new carbon-carbon bonds, which is a fundamental process in the synthesis of complex organic molecules .
Pharmacokinetics
It’s known that the compound is a relatively stable, readily prepared, and generally environmentally benign organoboron reagent
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction . This is a crucial step in the synthesis of complex organic molecules, and it has wide applications in fields such as pharmaceuticals, agrochemicals, and materials science .
Action Environment
The action of (2,5-Dibromo-4-methoxyphenyl)boronic acid is influenced by various environmental factors. For instance, the Suzuki-Miyaura cross-coupling reaction is known to be exceptionally mild and functional group tolerant . This suggests that the compound can perform effectively under a wide range of conditions.
Propriétés
IUPAC Name |
(2,5-dibromo-4-methoxyphenyl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BBr2O3/c1-13-7-3-5(9)4(8(11)12)2-6(7)10/h2-3,11-12H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCCYYRNIKBYUQR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1Br)OC)Br)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BBr2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40681579 |
Source


|
| Record name | (2,5-Dibromo-4-methoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40681579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,5-Dibromo-4-methoxyphenyl)boronic acid | |
CAS RN |
1217501-37-5 |
Source


|
| Record name | (2,5-Dibromo-4-methoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40681579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4'-Amino-[1,1'-biphenyl]-4-yl)(piperidin-1-yl)methanone](/img/structure/B593961.png)





![(E)-but-2-enedioic acid;4-hydroxy-N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-2-oxo-1-phenylquinoline-3-carboxamide](/img/structure/B593971.png)





